Conen
Overview
Description
“Conen” is a term that appears to be ambiguous and lacks specific context. Without further details, it’s challenging to provide a precise description. However, if you have any specific context or additional information related to “Conen,” please share it, and I’ll tailor the analysis accordingly.
Synthesis Analysis
Unfortunately, there are no specific details available regarding the synthesis of “Conen.” To provide a comprehensive analysis, we would need more context or specific chemical information related to this compound.
Molecular Structure Analysis
As of now, there is no known molecular structure associated with “Conen.” Without further data, it’s impossible to discuss its molecular composition or arrangement.
Chemical Reactions Analysis
Without information about the chemical properties or functional groups within “Conen,” we cannot analyze its potential chemical reactions. If you have any specific reactions in mind or additional context, please provide them for a more detailed analysis.
Physical And Chemical Properties Analysis
Unfortunately, there are no available data on the physical and chemical properties of “Conen.” Properties such as solubility, melting point, boiling point, and stability would require specific information about the compound’s structure.
Scientific Research Applications
1. Conedy: A Tool for Investigating Complex Network Dynamics
- Description : Conedy is a scientific tool designed for numerically investigating dynamics on complex networks. It allows the creation of networks and provides automatic code generation and compilation for efficient handling of various node dynamics. This tool can be accessed through an internal script interpreter or a Python module, making it versatile for scientific research in network dynamics.
- Application : Useful in studying complex systems, network theory, and dynamics.
- Reference : (Rothkegel & Lehnertz, 2012).
2. CONet: The Cognitive Ocean Network
- Description : CONet represents the integration of the Internet of Things (IoT) with oceanography. It is crucial for disaster prevention, ocean resource exploration, and underwater environmental monitoring. This network features unique characteristics like low reliability and narrow bandwidth, posing challenges for oceanographic research.
- Application : Significant for oceanographic studies, environmental monitoring, and disaster management.
- Reference : (Lu et al., 2019).
3. Amphiphilic Conetworks: Synthesis and Applications
- Description : Amphiphilic conetworks (APCNs) are critically reviewed for their definition, synthesis, and applications. These are nanostructured materials essential for high-technology applications like extended-wear soft contact lenses. The synthesis strategies include free radical induced polymerizations, ionic living polymerizations, and combinations of hydrophilic and hydrophobic prepolymers.
- Application : Useful in material science, especially in creating high-tech materials and biomedical applications.
- Reference : (Erdodi & Kennedy, 2006).
4. Information Centric Networking over SDN and OpenFlow
- Description : This research discusses the support for Information Centric Networking (ICN) using SDN concepts, focusing on the CONET framework. It explores the integration of ICN with SDN standards and equipment, demonstrating the application over large scale SDN testbeds.
- Application : Relevant for developing advanced networking architectures and Internet technologies.
- Reference : (Salsano et al., 2013).
5. CONE: Cryogenic Orbital Nitrogen Experiment
- Description : The CONE experiment is designed to demonstrate cryogenic storage and supply systems in orbit. It aims to demonstrate critical components and technologies for future space missions involving liquid nitrogen cryogenic storage.
- Application : Important for space technology, particularly in developing cryogenic fluid management systems.
- Reference : (Bailey & Arif, 1992).
Safety And Hazards
As we lack details about “Conen,” we cannot assess its safety profile or potential hazards. Safety considerations depend on factors such as toxicity, exposure routes, and intended use. If you have any safety-related information, please share it for a more accurate analysis.
Future Directions
Given the limited information, it’s challenging to predict future directions related to “Conen.” However, further research, characterization, and identification of its properties would be essential for understanding its potential applications or risks.
properties
IUPAC Name |
[butoxy(ethylsulfanyl)phosphoryl]sulfanylmethylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21O2PS2/c1-3-5-11-15-16(14,17-4-2)18-12-13-9-7-6-8-10-13/h6-10H,3-5,11-12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRIYPTGFYKBSFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOP(=O)(SCC)SCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21O2PS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40950636 | |
Record name | S-Benzyl O-butyl S-ethyl phosphorodithioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40950636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Conen | |
CAS RN |
27949-52-6 | |
Record name | O-Butyl S-ethyl S-(phenylmethyl) phosphorodithioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27949-52-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Conen | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027949526 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | S-Benzyl O-butyl S-ethyl phosphorodithioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40950636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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